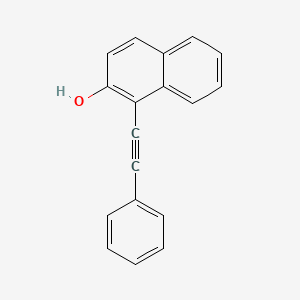
1-(Phenylethynyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylethynyl)naphthalen-2-ol is an organic compound with the molecular formula C18H12O It is a derivative of naphthalene, featuring a phenylethynyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Phenylethynyl)naphthalen-2-ol can be synthesized from 1-iodo-2-naphthol through a coupling reaction with phenylacetylene. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylethynyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylethynyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of 1-(Phenylethynyl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The phenylethynyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound can participate in radical reactions, forming reactive intermediates that further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Arylethynyl)naphthalen-2-ols: These compounds share a similar structure but differ in the aryl group attached to the ethynyl moiety.
2-Naphthalenol derivatives: Compounds with various substituents on the naphthalene ring, such as halogens or alkyl groups.
Uniqueness
1-(Phenylethynyl)naphthalen-2-ol is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific functions .
Eigenschaften
Molekularformel |
C18H12O |
|---|---|
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1-(2-phenylethynyl)naphthalen-2-ol |
InChI |
InChI=1S/C18H12O/c19-18-13-11-15-8-4-5-9-16(15)17(18)12-10-14-6-2-1-3-7-14/h1-9,11,13,19H |
InChI-Schlüssel |
JGYYIKRJMUBCFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















